molecular formula C13H11NO B160483 Benzanilide CAS No. 93-98-1

Benzanilide

Cat. No.: B160483
CAS No.: 93-98-1
M. Wt: 197.23 g/mol
InChI Key: ZVSKZLHKADLHSD-UHFFFAOYSA-N
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Description

Benzanilide is an organic compound with the chemical formula C₆H₅C(O)NHC₆H₅ . It is a white solid that is commercially available and can be synthesized by treating benzoic acid with aniline . This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Mechanism of Action

Target of Action

Benzanilide is a bioactive compound that interacts with various targets in the body. It’s known that the position of the hydroxyl group in hydroxylated benzanilides, a class of chemicals that this compound belongs to, can dramatically determine different bio-activities .

Mode of Action

The mode of action of this compound involves its interaction with these targets. For instance, in a DNA-PK inhibitor, the hydroxyl group is on the benzoyl segment, but it is on the aniline ring in a rotamase inhibitor . This suggests that this compound may interact differently with its targets depending on the position of the hydroxyl group.

Biochemical Pathways

This compound affects various biochemical pathways. The synthesis of bioactive benzanilides involves a regioselective c(sp2)–h hydroxylation strategy . This process demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields .

Result of Action

It’s known that hydroxylated benzanilides are used frequently in pharmaceuticals and agrochemicals . This suggests that this compound may have significant molecular and cellular effects.

Action Environment

The action environment of this compound refers to how environmental factors influence its action, efficacy, and stability. The synthesis of bioactive benzanilides demonstrates excellent regioselectivity, suggesting that the reaction may be influenced by both steric and electronic factors .

Biochemical Analysis

Biochemical Properties

Benzanilide plays a significant role in biochemical reactions. It is involved in the synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy . This reaction demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields . The regioselectivity is controlled mainly by both steric and electronic factors .

Cellular Effects

It has been found that this compound fluorescence in non-polar solvents at room temperature involves three independent modes of emission

Molecular Mechanism

The molecular mechanism of this compound involves a diversity-oriented synthesis via C(sp2)–H hydroxylation . Different regioselectivity was observed with Ru(II) and Pd(II) catalysts . The reaction demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields . Computational investigations revealed that the regioselectivity was controlled mainly by both steric and electronic factors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied using steady-state and time-resolved spectroscopic studies . These studies were performed at 298 and 77 K in various solvents . The results indicate that this compound fluorescence in non-polar solvents at room temperature involves three independent modes of emission .

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is a moderately basic compound based on its pKa

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzanilide can be synthesized through several methods:

    Schotten-Baumann Reaction: This involves the reaction of aniline with benzoyl chloride in the presence of aqueous sodium hydroxide.

    Regioselective C-H Hydroxylation: This method involves the use of ruthenium (II) or palladium (II) catalysts to achieve regioselective hydroxylation of benzanilides.

Industrial Production Methods: Industrial production of this compound often involves the Schotten-Baumann reaction due to its simplicity and efficiency. The reaction is scaled up by using larger quantities of aniline, benzoyl chloride, and sodium hydroxide, with appropriate safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Benzanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid and aniline derivatives.

    Reduction: Aniline and benzyl alcohol.

    Substitution: Brominated benzanilides.

Comparison with Similar Compounds

Properties

IUPAC Name

N-phenylbenzamide
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InChI

InChI=1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZVSKZLHKADLHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
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DSSTOX Substance ID

DTXSID9059096
Record name N-Phenylbenzamide
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Molecular Weight

197.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to reddish solid; [Hawley] Faintly beige powder; [MSDSonline]
Record name Benzanilide
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Vapor Pressure

0.00000201 [mmHg]
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CAS No.

93-98-1
Record name Benzanilide
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Synthesis routes and methods I

Procedure details

N-phenylbenzamide (Structure II) is synthesized from aniline and benzoyl chloride using acetone as a reaction media and an aqueous solution of NAOH to neutralize the HCl generated. A 20 ml aqueous solution of NAOH (2.57 grams, 0.064 moles) and 6.0 grams (0.064 moles) of aniline are first added to a stirred 250 ml flask containing 75 ml of acetone. Benzoyl chloride (9.06 grams, 0.064 moles) is next added over a five minute period. This reaction mixture which now contains a white precipitate is stirred for 1.5 hours and then diluted with 50 ml of deionized water. This solution is next filtered and the filter cake obtained is sequentially washed with 50 ml of deionized water (two times) followed by 50 ml of methanol. The washed filter cake is recovered and DSC analysis of this product showed a sharp melting endotherm at 169° C. ##STR10##
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aqueous solution
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20 mL
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6 g
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75 mL
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9.06 g
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reactant
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50 mL
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Synthesis routes and methods II

Procedure details

N-phenylbenzamide (Structure II) is synthesized from aniline and benzoyl chloride using acetone as a reaction media and an aqueous solution of NaOH to neutralize the HCl generated. A 20 ml aqueous solution of NaOH (2.57 grams, 0.064 moles) and 6.0 grams (0.064 moles) of aniline are first added to a stirred 250 ml flask containing 75 ml of acetone. Benzoyl chloride (9.06 grams, 0.064 moles) is next added over a five minute period. This reaction mixture which now contains a white precipitate is stirred for 1.5 hours and then diluted with 50 ml of deionized water. This solution is next filtered and the filter cake obtained is sequentially washed with 50 ml of deionized water (two times) followed by 50 ml of methanol. The washed filter cake is recovered and DCS analysis of this product showed a sharp melting endotherm at 169° C. ##STR10##
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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75 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Six
Name
Quantity
2.57 g
Type
reactant
Reaction Step Six
Quantity
6 g
Type
reactant
Reaction Step Six
Quantity
9.06 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

830 mg (2.44 mmole) of the aniline compound obtained in step 1 was dissolved in 10 mL of pyridine, 0.340 mL (2.93 mmoles) of benzoylchloride was added, and the mixture was stirred overnight at room temperature. When the reaction had ended, the solvent was removed under reduced pressure. Ethyl acetate and 1N HCl aqueous solution were added to the residue. The mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine and dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure, yielding 1.11 g of N-benzoylaniline compound.
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of mono-methyl terephthalate (4.00 g, 22 mmol) in ethyl acetate (25 mL) and DMF (0.1 mL) was cooled in an ice bath and treated with oxalyl chloride (11 mL, 2N in CH2Cl2, 22 mmol) over 30 minutes. After stirring 2 hours at room temperature the solvent was removed on a rotary evaporator and the residue dissolved in CH2Cl2 (20 mL) and added to a solution of benzyl 4-aminobenzoate (5.00 g, 22 mmol) in CH2Cl2 (25 mL) and triethylamine (4.3 mL, 31 mmol) at −60° C. The reaction mixture was warmed to room temperature for 1 hour and then partitioned between water and ethyl acetate. The ethyl acetate layer was dried over sodium sulfate, filtered, and evaporated. The residue was recrystallized from t-butyl methyl ether to give 5.85 g of compound 8.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
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solvent
Reaction Step One
Name
Quantity
0.1 mL
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solvent
Reaction Step One
Quantity
11 mL
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reactant
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5 g
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reactant
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Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Benzanilide is prepared by the method of Example 5 using 5.0 mls (0.05 mole) of aniline, 7.5 grams of 3A molecular sieves and 7.48 mls (0.064 mole) of benzoyl chloride in 100 mls of dichloromethane. The separated 3A sieves (16.37 g) are extracted with 200 mls of hot 3A alcohol, and the alcohol extract is evaporated to dryness to obtain 7.24 grams (68% of theoretical) of crude benzanilide; m.p. 161°-163° C. after recrystallization from 3A alcohol. Dichloromethane filtrates from above reaction are evaporated to dryness and extracted with ethyl ether to obtain an additional 1.39 grams of crude benzanilide.
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.48 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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